molecular formula C11H16O5S B3108950 2-(2-Ethoxyphenoxy)ethyl methanesulfonate CAS No. 169506-15-4

2-(2-Ethoxyphenoxy)ethyl methanesulfonate

Cat. No.: B3108950
CAS No.: 169506-15-4
M. Wt: 260.31 g/mol
InChI Key: FKLQNFXTDRYXEV-UHFFFAOYSA-N
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Description

Contextualizing 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate (B1217627) within Contemporary Organic Synthesis

The significance of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate in contemporary organic synthesis is intrinsically linked to its role as a precursor in the manufacture of Tamsulosin (B1681236). pharmaffiliates.comchemicalbook.com Tamsulosin is a selective alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia. google.com The synthesis of Tamsulosin often involves the reaction of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate with an appropriate amine, where the methanesulfonate group serves as an excellent leaving group, facilitating a nucleophilic substitution reaction. google.com

The synthesis of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate itself is a well-documented process. A common method involves the reaction of 2-(2-ethoxyphenoxy)ethane-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine (B92270). rsc.org This reaction proceeds efficiently at low temperatures and can be stirred at room temperature for a short duration, followed by precipitation and filtration to yield the desired product in high purity. rsc.org

Table 2: Synthesis of 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate chemicalbook.comrsc.org

ReactantsReagents/ConditionsProductYield
2-(2-ethoxyphenoxy)ethanolsMethanesulfonyl chloride, pyridine, 0-20°C, 1 hour2-(2-Ethoxyphenoxy)ethyl methanesulfonate87%
2-(2-ethoxyphenoxy)ethane-1-olMesyl chloride, pyridine, 0°C to room temperature, 10 minutes2-(2-Ethoxyphenoxy)ethyl methanesulfonate88%

The utility of this compound extends beyond Tamsulosin, serving as an intermediate in the preparation of other derivatives and pharmaceutically active salts. pharmaffiliates.com Its presence as a "Silodosin Ethoxy Methane sulfonate impurity" also highlights its relevance in the synthesis of other alpha-1 adrenoceptor blockers. The reactivity of the methanesulfonate group allows for its displacement by a variety of nucleophiles, making it a valuable tool for introducing the 2-(2-ethoxyphenoxy)ethyl moiety into different molecular scaffolds.

Historical Development and Emerging Significance of Methanesulfonate Esters in Complex Molecule Construction

The use of sulfonate esters, including methanesulfonates (mesylates) and p-toluenesulfonates (tosylates), as leaving groups is a cornerstone of modern organic synthesis. The term "mesyl" as a shortened form for the methanesulfonyl group was first introduced by Helferich and colleagues in 1938. wikipedia.org This development was significant as it provided chemists with a highly effective alternative to the more traditional halide leaving groups.

The effectiveness of methanesulfonates as leaving groups stems from the stability of the resulting methanesulfonate anion. periodicchemistry.commasterorganicchemistry.com The negative charge is delocalized over the three oxygen atoms through resonance, making it a very weak base and therefore an excellent leaving group. periodicchemistry.com This stability allows for nucleophilic substitution and elimination reactions to proceed under milder conditions than those required for alcohols, which have a strongly basic hydroxide (B78521) leaving group. periodicchemistry.commasterorganicchemistry.com

Historically, the conversion of alcohols to good leaving groups was a significant challenge in organic synthesis. masterorganicchemistry.com The development of reagents like methanesulfonyl chloride provided a straightforward and high-yielding method to transform a poor leaving group (hydroxyl) into an excellent one (mesylate), thereby unlocking a vast array of subsequent transformations. wikipedia.orgperiodicchemistry.com

The emerging significance of methanesulfonate esters lies in their continued application in the synthesis of increasingly complex molecules, including pharmaceuticals and natural products. numberanalytics.comnih.gov Their predictable reactivity and stereochemical control make them invaluable in multi-step syntheses where precision is critical. Furthermore, the use of methanesulfonic acid (MSA) as a catalyst and reagent in various organic transformations continues to expand, though this can also lead to the in-situ formation of potentially genotoxic methanesulfonate esters if alcohols are present. nih.govresearchgate.net This has led to the development of highly sensitive analytical methods to detect and control the levels of these impurities in active pharmaceutical ingredients. nih.gov The versatility of the methanesulfonate group ensures its continued and evolving role in the ever-advancing field of complex molecule construction.

Properties

IUPAC Name

2-(2-ethoxyphenoxy)ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5S/c1-3-14-10-6-4-5-7-11(10)15-8-9-16-17(2,12)13/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLQNFXTDRYXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 2 2 Ethoxyphenoxy Ethyl Methanesulfonate

Methodologies for the Preparation of 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate (B1217627)

The preparation of the target compound can be approached through direct esterification of the corresponding alcohol or via alkylation of a phenol (B47542) with a suitable dielectrophile. Each method presents distinct advantages and requires careful control of reaction parameters.

The most direct and widely employed method for synthesizing 2-(2-Ethoxyphenoxy)ethyl methanesulfonate is the mesylation of its alcohol precursor, 2-(2-Ethoxyphenoxy)ethanol (B1339132). chemicalbook.com This reaction involves treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base. wikipedia.orgcommonorganicchemistry.com The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. commonorganicchemistry.com

The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of methanesulfonyl chloride. chemistrysteps.com The choice of base and solvent, along with control of temperature and stoichiometry, are critical for maximizing yield and minimizing side products. Pyridine (B92270) is commonly used as both the base and, in some cases, the solvent. chemicalbook.com Alternatively, non-nucleophilic amines such as triethylamine (B128534) (TEA) are frequently used in conjunction with an inert solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.commdma.ch

Optimization of this reaction focuses on several key parameters. The molar ratio of reagents is crucial; typically, a slight excess of methanesulfonyl chloride is used to ensure complete conversion of the alcohol. chemicalbook.com Temperature control is vital, with reactions often initiated at 0°C to manage the exothermic nature of the addition, followed by stirring at room temperature to ensure completion. chemicalbook.comcommonorganicchemistry.com The absence of water is critical, as methanesulfonyl chloride readily hydrolyzes, which would consume the reagent and reduce the yield. chemicalforums.com Therefore, using anhydrous solvents and reagents under an inert atmosphere is recommended for optimal results. chemicalforums.comrochester.edu

A representative procedure involves dissolving 2-(2-ethoxyphenoxy)ethanol in pyridine, cooling the solution to 0°C, and then gradually adding methanesulfonyl chloride. The reaction is allowed to warm to room temperature and stirred for a short period. chemicalbook.com The product can then be precipitated by the addition of water and isolated by filtration, often achieving high yields. chemicalbook.com

ParameterConditionPurposeSource(s)
Substrate 2-(2-Ethoxyphenoxy)ethanolAlcohol precursor chemicalbook.com
Reagent Methanesulfonyl chloride (MsCl)Provides the mesyl group chemicalbook.comwikipedia.org
Base Pyridine or Triethylamine (TEA)Neutralizes HCl byproduct chemicalbook.comcommonorganicchemistry.com
Solvent Pyridine or Dichloromethane (DCM)Dissolves reactants chemicalbook.comcommonorganicchemistry.com
Temperature 0°C to 20°CControls reaction rate and minimizes side reactions chemicalbook.com
Stoichiometry ~1.0 eq. Alcohol : ~1.65 eq. MsClEnsures complete conversion chemicalbook.com
Reaction Time ~1 hourTime for reaction completion chemicalbook.com
Typical Yield 87%Efficiency of the conversion chemicalbook.com

An alternative strategy for forming the ether linkage and the methanesulfonate group in a convergent manner involves the alkylation of a phenol with a bis-electrophile. Specifically, 2-ethoxyphenol (B1204887) can be reacted with 1,2-bis(methanesulfonyloxy)ethane. This approach is a variation of the Williamson ether synthesis, where the leaving groups are methanesulfonates, which are excellent leaving groups, often more reactive than halides. masterorganicchemistry.comwikipedia.org

In this pathway, 2-ethoxyphenol is first deprotonated by a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic phenoxide ion. wikipedia.org This phenoxide then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-bis(methanesulfonyloxy)ethane in an SN2 reaction. wikipedia.orgbyjus.com This displaces one of the mesylate groups to form the desired product, 2-(2-Ethoxyphenoxy)ethyl methanesulfonate. Careful control of stoichiometry is essential to favor mono-alkylation and prevent the formation of the bis-ether byproduct. This method offers the advantage of using a different set of precursors, which may be more readily available or cost-effective in certain contexts. byjus.com

Precursor Synthesis and Intermediate Isolation in 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate Production

The quality and availability of the starting materials are paramount for the successful synthesis of the final product. The following sections detail the preparation of the key precursors.

The primary precursor, 2-(2-ethoxyphenoxy)ethanol, is typically synthesized via a Williamson ether synthesis. chemistrysteps.comlearncbse.in A common industrial route starts from catechol, which is first mono-ethylated to form 2-ethoxyphenol. tdcommons.org This selective ethylation can be achieved by reacting catechol with an ethylating agent like diethyl sulfate (B86663) in the presence of a base such as sodium hydroxide. tdcommons.org The use of a phase-transfer catalyst, for instance, tetrabutylammonium (B224687) bromide, can facilitate the reaction between the aqueous base and the organic substrate. patsnap.com

The resulting 2-ethoxyphenol is then reacted with a 2-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide, in the presence of a base to form 2-(2-ethoxyphenoxy)ethanol. The reaction of the sodium salt of 2-ethoxyphenol with 2-chloroethanol provides a direct pathway to the desired alcohol. Isolation and purification of 2-(2-ethoxyphenoxy)ethanol are crucial and may involve extraction and distillation to ensure it is free from impurities that could interfere with the subsequent mesylation step.

StepStarting MaterialsReagentsKey ConditionsProductSource(s)
1. Ethylation Catechol, Diethyl sulfateAqueous Sodium Hydroxide, Toluene60-65°C2-Ethoxyphenol tdcommons.org
2. Etherification 2-Ethoxyphenol, 2-ChloroethanolSodium HydroxideHeat2-(2-Ethoxyphenoxy)ethanol wikipedia.orgchemistrysteps.com

The key dielectrophile for the alternative synthetic pathway, 1,2-bis(methanesulfonyloxy)ethane (also known as ethylene glycol dimesylate), is prepared by the esterification of ethylene glycol. The synthesis involves reacting ethylene glycol with at least two equivalents of methanesulfonyl chloride in the presence of a base like triethylamine or pyridine. chemicalbook.com

The reaction is typically carried out in an inert solvent such as dichloromethane or methylisobutyl ketone at reduced temperatures (e.g., 0-5°C) to control the exothermicity. chemicalbook.com The base neutralizes the HCl formed, and after the reaction is complete, the product is isolated. The workup usually involves washing the reaction mixture with water to remove the amine hydrochloride salt and any excess base, followed by concentration of the organic phase. chemicalbook.com The resulting 1,2-bis(methanesulfonyloxy)ethane is a stable, crystalline solid that can be purified by recrystallization.

Purity Enhancement and Yield Optimization in 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate Synthesis

For the primary synthesis route involving mesylation, yield optimization begins with the use of high-purity, anhydrous 2-(2-ethoxyphenoxy)ethanol and methanesulfonyl chloride. chemicalbook.comchemicalforums.com As previously noted, water contamination can significantly reduce yield by consuming the mesylating agent. chemicalforums.com Precise control over stoichiometry, ensuring a slight excess of methanesulfonyl chloride, and maintaining the optimal temperature range (0-20°C) are essential to drive the reaction to completion while preventing degradation or side-product formation. chemicalbook.com

Purity enhancement of the final product is typically achieved through a carefully designed workup procedure. After the reaction is complete, a common method involves quenching the reaction mixture with water. chemicalbook.com This step precipitates the solid product, 2-(2-Ethoxyphenoxy)ethyl methanesulfonate, while the water-soluble impurities, such as pyridine hydrochloride, remain in the aqueous phase. The crude product can then be collected by simple filtration. chemicalbook.com Further purification can be accomplished by recrystallization from a suitable solvent, such as ethanol (B145695) or isopropanol. patsnap.comgoogle.com This process effectively removes any remaining unreacted starting materials or minor organic impurities, yielding a product of high purity suitable for subsequent applications. Washing the filtered solid with water and then a non-polar solvent like hexane (B92381) can also help remove residual impurities.

Mechanistic Organic Chemistry of 2 2 Ethoxyphenoxy Ethyl Methanesulfonate

Role as a Leaving Group in Nucleophilic Substitution Reactions

The utility of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate (B1217627) in organic synthesis is fundamentally linked to the exceptional leaving group ability of the methanesulfonate (mesylate) anion. In nucleophilic substitution reactions, the leaving group's stability is a critical factor in determining the reaction rate. Good leaving groups are typically weak bases, as they can stabilize the negative charge they acquire upon departure from the substrate.

The methanesulfonate group is the conjugate base of methanesulfonic acid, a strong acid with a pKa of approximately -1.9. This low pKa value indicates that the methanesulfonate anion is a very weak base and, consequently, an excellent leaving group. The stability of the methanesulfonate anion is attributed to the delocalization of the negative charge across the three oxygen atoms through resonance.

The general mechanism for a nucleophilic substitution reaction involving 2-(2-Ethoxyphenoxy)ethyl methanesulfonate can be depicted as follows, where Nu:⁻ represents a nucleophile:

This reaction typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism, especially given that the leaving group is attached to a primary carbon. The Sₙ2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon is a stereocenter. The transition state is a trigonal bipyramidal arrangement where the nucleophile and the leaving group are positioned 180° apart.

The rate of this substitution reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center. Polar aprotic solvents such as DMF, DMSO, or acetone (B3395972) are often employed to solvate the cation of the nucleophilic salt without strongly solvating the anion, thereby enhancing its nucleophilicity.

FactorInfluence on Nucleophilic Substitution
Leaving Group The methanesulfonate is an excellent leaving group due to the stability of its anion through resonance.
Nucleophile Stronger nucleophiles lead to faster reaction rates.
Substrate The primary carbon bearing the mesylate is sterically accessible, favoring an Sₙ2 pathway.
Solvent Polar aprotic solvents are generally preferred for Sₙ2 reactions.

Alkylating Agent Characteristics and Reaction Pathways

As a consequence of possessing an excellent leaving group, 2-(2-Ethoxyphenoxy)ethyl methanesulfonate functions as a potent alkylating agent. Alkylating agents are compounds that transfer an alkyl group to a nucleophilic species. In this case, the 2-(2-ethoxyphenoxy)ethyl group is transferred.

The alkylating properties of this compound are harnessed in various synthetic transformations. A prominent example is its use in the synthesis of Tamsulosin (B1681236), where it reacts with the secondary amine of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

The reaction pathway for this alkylation is a classic Sₙ2 displacement. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon atom attached to the methanesulfonate group. The methanesulfonate group departs, and a new carbon-nitrogen bond is formed.

The general reactivity of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate as an alkylating agent extends to a variety of nucleophiles. These can include:

N-alkylation: Reactions with amines, amides, and imides.

O-alkylation: Reactions with alcohols, phenols, and carboxylates.

S-alkylation: Reactions with thiols and thiophenols.

C-alkylation: Reactions with enolates and other carbanions.

The choice of reaction conditions, such as the base and solvent, can be tailored to favor a specific alkylation pathway and minimize side reactions. For instance, in the alkylation of an amine, a non-nucleophilic base may be added to scavenge the methanesulfonic acid generated during the reaction, preventing the protonation of the amine nucleophile.

Nucleophile TypeExampleProduct Type
Amine (R-NH₂)N-alkylationR-NH-CH₂CH₂O(C₆H₄)OCH₂CH₃
Alcohol (R-OH)O-alkylationR-O-CH₂CH₂O(C₆H₄)OCH₂CH₃
Thiol (R-SH)S-alkylationR-S-CH₂CH₂O(C₆H₄)OCH₂CH₃
EnolateC-alkylationAlkylated carbonyl compound

Stereochemical Considerations in Reactions Involving the Ethoxyphenoxyethyl Moiety

While the primary carbon atom bearing the methanesulfonate group in 2-(2-Ethoxyphenoxy)ethyl methanesulfonate is not a stereocenter itself, the reactions it undergoes can have significant stereochemical implications, particularly when the nucleophile is chiral.

In the context of the Sₙ2 mechanism, the reaction proceeds with inversion of configuration at the electrophilic carbon. However, since this carbon is achiral in the starting material, this inversion is not observable in the product's ethoxyphenoxyethyl moiety.

The stereochemical outcome of the reaction is critically important when the nucleophile possesses a stereocenter. For example, in the synthesis of Tamsulosin, the nucleophile is the chiral amine (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. The reaction is a nucleophilic substitution where the stereochemistry of the chiral amine must be retained in the final product. Since the Sₙ2 reaction occurs at the achiral carbon of the methanesulfonate and does not involve the chiral center of the nucleophile, the configuration of the nucleophile is preserved. This is crucial for the pharmacological activity of the resulting drug, as different stereoisomers can have vastly different biological effects.

If the ethoxyphenoxyethyl moiety itself contained a stereocenter, for instance, if there were a substituent on one of the ethyl carbons, then the Sₙ2 reaction would lead to a specific diastereomer of the product. The stereochemical course would be dictated by the established principles of Sₙ2 reactions, resulting in an inversion of configuration at the reaction center.

Computational and Theoretical Insights into 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate Reactivity

While specific computational studies on 2-(2-Ethoxyphenoxy)ethyl methanesulfonate are not widely available in the public domain, theoretical chemistry provides a powerful framework for understanding its reactivity. Density Functional Theory (DFT) and other ab initio methods can be employed to model the reaction pathways of nucleophilic substitution reactions involving this compound.

Computational studies on simpler alkyl methanesulfonates have provided valuable insights into the factors governing their reactivity. These studies can elucidate the geometry of the transition state, the activation energy of the reaction, and the charge distribution in the molecule.

For 2-(2-Ethoxyphenoxy)ethyl methanesulfonate, computational analysis could be used to:

Calculate the partial positive charge on the carbon atom attached to the methanesulfonate group, providing a quantitative measure of its electrophilicity.

Model the Sₙ2 transition state with various nucleophiles to determine the activation barriers and predict reaction rates. The presence of the ether oxygen atoms in the ethoxyphenoxyethyl chain could potentially influence the transition state geometry and energy through intramolecular interactions.

Evaluate the conformational preferences of the molecule. The flexibility of the ethoxyethyl chain may play a role in the accessibility of the reaction center to the incoming nucleophile.

Compare the leaving group ability of methanesulfonate with other sulfonate esters, such as tosylates and triflates, in the context of this specific substrate.

Theoretical calculations can also explore the potential for competing reaction pathways, such as elimination reactions (E2), although these are generally less favored for primary substrates with good leaving groups unless a sterically hindered, strong base is used.

Computational MethodApplication to 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate
Density Functional Theory (DFT)Calculation of electronic structure, charge distribution, and reaction energetics.
Ab initio methodsHigh-accuracy calculations of transition state geometries and activation energies.
Molecular Dynamics (MD)Simulation of the conformational behavior of the molecule in solution.

Utility of 2 2 Ethoxyphenoxy Ethyl Methanesulfonate in Advanced Organic Synthesis

Application as a Strategic Intermediate in Multi-Step Synthesis

In the landscape of multi-step synthesis, an intermediate's value is determined by its ability to reliably and efficiently introduce a specific structural motif. 2-(2-Ethoxyphenoxy)ethyl methanesulfonate (B1217627) excels in this capacity. It is typically prepared from the corresponding alcohol, 2-(2-ethoxyphenoxy)ethanol (B1339132), by reaction with methanesulfonyl chloride in the presence of a base like pyridine (B92270). chemicalbook.comrsc.org One documented synthesis reports an 88% yield for this conversion. rsc.org

Once formed, this intermediate becomes a key player in reactions where the 2-(2-ethoxyphenoxy)ethyl group is required. Its primary function is to act as an electrophile in alkylation reactions. wikipedia.org The methanesulfonate anion is highly stable, making the carbon atom to which it is attached susceptible to attack by a wide range of nucleophiles, such as amines. This straightforward and high-yielding reactivity profile makes it a preferred intermediate for industrial-scale production where efficiency and reliability are paramount. google.com The use of this specific mesylate, or analogous tosylates and halides, is a recurring theme in various patented synthetic routes, underscoring its strategic importance. epo.org

Role in the Synthesis of Tamsulosin (B1681236) and Analogues: A Case Study in Pharmaceutical Intermediacy

The most prominent application of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate is as a key intermediate in the synthesis of Tamsulosin. google.comepo.org Tamsulosin is a selective α1A adrenergic blocker used for the treatment of benign prostatic hyperplasia. rsc.org The pharmacologically active form is the (R)-enantiomer, making stereoselective synthesis crucial. rsc.org In many synthetic routes to Tamsulosin, 2-(2-Ethoxyphenoxy)ethyl methanesulfonate provides the side chain that is essential for the drug's activity.

The final key bond formation in many Tamsulosin syntheses is a nucleophilic substitution reaction between the chiral amine intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, and an alkylating agent that installs the 2-(2-ethoxyphenoxy)ethyl group. epo.org 2-(2-Ethoxyphenoxy)ethyl methanesulfonate is frequently the alkylating agent of choice for this transformation. rsc.orggoogle.com

This reaction is a classic example of amine alkylation, where the primary amine of the sulfonamide intermediate acts as a nucleophile, attacking the electrophilic ethyl group of the mesylate and displacing the methanesulfonate leaving group. Various bases and solvent systems have been employed to facilitate this reaction and neutralize the generated methanesulfonic acid. For instance, one process utilizes calcium oxide as the base in isobutyl alcohol at elevated temperatures. google.com Another reported procedure uses sodium bicarbonate and sodium iodide in acetonitrile (B52724). rsc.org While effective, this type of reaction can sometimes lead to overalkylation, where the product secondary amine reacts further with the alkylating agent. google.commasterorganicchemistry.com Careful control of reaction conditions is therefore necessary to maximize the yield of the desired product, Tamsulosin. google.com

Table 1: Examples of Amine Alkylation Conditions for Tamsulosin Synthesis
Amine IntermediateAlkylating AgentBase/AdditivesSolventReference
(R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide2-(2-ethoxyphenoxy)ethyl methanesulfonateCalcium oxideIsobutyl alcohol google.com
(R)-5-(2-aminopropyl)-N-(tert-butyl)-2-methoxybenzenesulfonamide2-(2-ethoxyphenoxy)ethyl methanesulfonateNaHCO₃, NaIAcetonitrile rsc.org
(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide2-(o-ethoxyphenoxy)ethyl bromideNot specified (organic phosphite (B83602) solvent)Triethyl phosphite google.com

Modern pharmaceutical synthesis increasingly relies on chemoenzymatic strategies to produce enantiomerically pure compounds. rsc.org These approaches use enzymes for key stereoselective transformations within a larger chemical synthesis framework. In the context of Tamsulosin, various enzymatic methods, such as kinetic resolutions catalyzed by lipases or asymmetric reductions by alcohol dehydrogenases (ADHs), have been developed to produce the chiral amine precursor in high enantiomeric purity. rsc.org

Broader Applicability in the Construction of Structurally Diverse Organic Molecules, including Amide Bond Formation and Peptide Synthesis

While the documented use of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate is overwhelmingly concentrated on the synthesis of Tamsulosin and its analogues, its chemical properties suggest a broader potential utility. As a potent alkylating agent, it is suitable for reacting with a variety of nucleophiles beyond primary amines. Other potential nucleophiles could include thiols, phenols, and other heteroatoms, which would allow for the incorporation of the 2-(2-ethoxyphenoxy)ethyl group into a wider range of structurally diverse molecules. The reaction of ethyl methanesulfonates with different nucleophiles is a well-established transformation in organic chemistry. rsc.org

It is important to clarify its role concerning amide bond formation and peptide synthesis. The formation of an amide bond requires the coupling of a carboxylic acid (or its activated derivative) with an amine. 2-(2-Ethoxyphenoxy)ethyl methanesulfonate is an alkylating agent, not an acylating agent; it creates C-N bonds at a non-carbonyl carbon, whereas amide formation creates a C(O)-N bond. Therefore, it is not directly used to form amide linkages. Its utility lies in the alkylation of the amine nitrogen, a fundamentally different transformation. Any synthesis incorporating this fragment into a peptide-like structure would likely involve the alkylation of a pre-formed amide's nitrogen atom or an amine handle on an amino acid side chain, rather than participating in the backbone amide bond formation itself. Thus, its primary utility remains the strategic installation of the 2-(2-ethoxyphenoxy)ethyl ether-amine motif, a key structural element in specific pharmacologically active molecules.

Table 2: Compound Names Mentioned in the Article
Compound Name
2-(2-Ethoxyphenoxy)ethyl methanesulfonate
2-(2-Ethoxyphenoxy)ethanol
Methanesulfonyl chloride
Pyridine
Tamsulosin
(R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
Calcium oxide
Isobutyl alcohol
Sodium bicarbonate
Sodium iodide
Acetonitrile

Analytical Characterization Methodologies for 2 2 Ethoxyphenoxy Ethyl Methanesulfonate in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate (B1217627), providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the carbon-hydrogen framework of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and integration of the proton signals provide a detailed map of the hydrogen atoms within the molecule. The ethoxy group protons typically appear as a triplet for the methyl group and a quartet for the methylene (B1212753) group. The protons of the ethyl linker between the phenoxy group and the methanesulfonate group, as well as the aromatic protons, exhibit distinct chemical shifts and coupling patterns that are crucial for structural confirmation.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in 2-(2-Ethoxyphenoxy)ethyl methanesulfonate gives rise to a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, aliphatic, ether-linked, or attached to the sulfonate group).

¹H NMR Data
Assignment Chemical Shift (ppm)
Data not publicly availableData not publicly available
¹³C NMR Data
Assignment Chemical Shift (ppm)
Data not publicly availableData not publicly available

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in 2-(2-Ethoxyphenoxy)ethyl methanesulfonate. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule. Key characteristic absorption bands would be expected for the C-O-C ether linkages, the S=O and S-O bonds of the methanesulfonate group, the aromatic C=C bonds of the phenyl ring, and the aliphatic C-H bonds of the ethyl and methyl groups. The presence and position of these bands provide strong evidence for the compound's structure.

IR Absorption Data
Functional Group Absorption Range (cm⁻¹)
Data not publicly availableData not publicly available

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate. By measuring the mass-to-charge ratio of the molecular ion with high accuracy, HRMS can confirm the elemental formula of the compound, distinguishing it from other potential isomers or impurities. This technique is invaluable for verifying the identity of the synthesized molecule.

HRMS Data
Parameter Value
Calculated Exact Mass Data not publicly available
Measured Exact Mass Data not publicly available

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating 2-(2-Ethoxyphenoxy)ethyl methanesulfonate from starting materials, byproducts, and other impurities, thereby enabling its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate and for monitoring the progress of its synthesis. A suitable HPLC method, typically employing a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate the target compound from related substances. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis.

HPLC Method Parameters
Parameter Condition
Column Data not publicly available
Mobile Phase Data not publicly available
Flow Rate Data not publicly available
Detection Wavelength Data not publicly available
Retention Time Data not publicly available

Elemental Analysis for Compositional Verification

Elemental analysis provides a fundamental confirmation of the empirical formula of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate by determining the percentage composition of carbon, hydrogen, and sulfur. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₁H₁₆O₅S). A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the compound.

| Elemental Analysis Data | | | :--- | % Carbon | % Hydrogen | % Sulfur | | Theoretical | Data not publicly available | Data not publicly available | Data not publicly available | | Experimental | Data not publicly available | Data not publicly available | Data not publicly available |

Structure Reactivity Relationships and Design of 2 2 Ethoxyphenoxy Ethyl Methanesulfonate Analogues

Synthesis and Evaluation of Derivatives with Modified Phenoxy and Methane Sulfonate Moieties

The synthesis of 2-(2-ethoxyphenoxy)ethyl methanesulfonate (B1217627) is typically achieved through the reaction of 2-(2-ethoxyphenoxy)ethanol (B1339132) with methanesulfonyl chloride in the presence of a base, such as pyridine (B92270). This reaction proceeds with high efficiency, affording the desired product in good yield.

The exploration of derivatives of 2-(2-ethoxyphenoxy)ethyl methanesulfonate involves modifications at two primary sites: the phenoxy ring and the methanesulfonate group.

Modification of the Phenoxy Moiety:

Systematic alterations to the phenoxy group can be envisioned to modulate the electronic and steric properties of the molecule. Introducing electron-donating or electron-withdrawing substituents onto the aromatic ring can influence the reactivity of the methanesulfonate ester. For instance, electron-withdrawing groups are expected to increase the electrophilicity of the carbon bearing the sulfonate ester, potentially accelerating nucleophilic substitution reactions. Conversely, electron-donating groups might decrease this reactivity.

While specific studies detailing a broad range of phenoxy-modified analogues of 2-(2-ethoxyphenoxy)ethyl methanesulfonate are not extensively documented in publicly available literature, the synthesis of related compounds, such as tamsulosin (B1681236) analogues, has involved modifications of the substituted phenoxyethylamino group. These studies provide indirect evidence for the feasibility of synthesizing such derivatives and suggest that variations in the phenoxy moiety are synthetically accessible.

Modification of the Methane Sulfonate Moiety:

The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions. Its reactivity can be fine-tuned by replacing it with other sulfonate esters. For example, substitution with a p-toluenesulfonate (tosylate) or a trifluoromethanesulfonate (B1224126) (triflate) group would significantly alter the leaving group ability. Triflates are exceptionally good leaving groups, making the corresponding analogue highly reactive towards nucleophiles.

The synthesis of these analogues would follow a similar synthetic route, employing the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or trifluoromethanesulfonyl chloride) in place of methanesulfonyl chloride. The evaluation of these derivatives would involve comparing their reactivity in model nucleophilic substitution reactions, for instance, by measuring reaction rates with a common nucleophile. Such studies would provide a quantitative measure of the impact of the sulfonate moiety on the compound's reactivity.

A hypothetical comparison of the reactivity of different sulfonate esters is presented in the table below, based on established principles of leaving group ability.

Sulfonate Ester MoietyCommon AbbreviationRelative Leaving Group AbilityExpected Reactivity in Nucleophilic Substitution
MethanesulfonateMsO-GoodHigh
p-ToluenesulfonateTsO-Very GoodVery High
TrifluoromethanesulfonateTfO-ExcellentExtremely High

Impact of Structural Variations on Synthetic Efficiency and Reactivity Profile

Structural variations in 2-(2-ethoxyphenoxy)ethyl methanesulfonate analogues can have a profound impact on both their synthetic efficiency and their reactivity profile. These effects can be broadly categorized into electronic and steric effects.

Electronic Effects:

The electronic nature of substituents on the phenoxy ring directly influences the reactivity of the methanesulfonate ester. This is well-described by the principles of physical organic chemistry, such as the Hammett equation, which correlates reaction rates with substituent constants.

Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the phenoxy ring are expected to:

Increase the rate of nucleophilic substitution at the ethyl group by stabilizing the partial negative charge that develops on the oxygen atom of the leaving group in the transition state.

Potentially increase the acidity of the protons on the ethyl chain, although this effect is likely to be minor.

Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenoxy ring are expected to:

Decrease the rate of nucleophilic substitution by destabilizing the developing negative charge on the leaving group.

The synthetic efficiency can also be affected. For instance, highly activating electron-withdrawing groups might lead to side reactions if not carefully controlled.

Steric Effects:

Steric hindrance around the reaction center can significantly impact both the synthesis and reactivity of these compounds.

Synthesis: Bulky substituents on the phenoxy ring, particularly in the ortho position, could hinder the approach of the methanesulfonyl chloride to the hydroxyl group of the precursor alcohol, potentially lowering the yield of the sulfonate ester or requiring more forcing reaction conditions.

Reactivity: Similarly, steric bulk near the ethyl group can impede the approach of a nucleophile in a subsequent Sₙ2 reaction, thereby decreasing the reaction rate. This is a well-established principle in nucleophilic substitution reactions.

The interplay of these electronic and steric effects allows for the fine-tuning of the reactivity of 2-(2-ethoxyphenoxy)ethyl methanesulfonate analogues for specific synthetic applications.

Rational Design Principles for Novel Methanesulfonate Esters in Organic Synthesis

The design of novel methanesulfonate esters, including analogues of 2-(2-ethoxyphenoxy)ethyl methanesulfonate, is guided by the desire to create reagents and intermediates with tailored reactivity and selectivity for various applications in organic synthesis. Key design principles include:

Modulation of Leaving Group Ability: As discussed previously, modifying the sulfonate moiety (e.g., mesylate, tosylate, triflate) is a primary strategy to control reactivity. The choice of sulfonate dictates the reaction conditions required for its displacement and its compatibility with other functional groups in the molecule.

Introduction of Functional Handles: Incorporating additional functional groups into the phenoxy or the sulfonate moiety can lead to novel reactivity. For example, a derivative could be designed with a polymerizable group, allowing for its incorporation into a solid-supported reagent. Another possibility is the introduction of a chiral auxiliary to induce stereoselectivity in subsequent reactions.

Enhancing Selectivity: By carefully balancing steric and electronic effects, methanesulfonate esters can be designed to react selectively with one nucleophile in the presence of others or to favor a particular reaction pathway (e.g., substitution over elimination). For instance, increasing steric hindrance around the reaction center can disfavor the Sₙ2 pathway.

Application as Protecting Groups: While methanesulfonates are typically viewed as leaving groups, they can also serve as protecting groups for alcohols. The stability of the methanesulfonate ester can be tuned through structural modifications to allow for its selective removal under specific conditions. For example, the introduction of certain substituents could render the sulfonate ester labile to specific reagents.

The rational design of novel methanesulfonate esters is a powerful strategy for expanding the toolkit of organic synthesis, enabling the development of more efficient and selective chemical transformations. While the specific exploration of a wide range of 2-(2-ethoxyphenoxy)ethyl methanesulfonate analogues is not extensively detailed in the literature, the foundational principles of organic chemistry provide a clear roadmap for their design and potential applications.

Emerging Research Perspectives and Future Directions

Innovations in Green Chemistry Approaches for 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate (B1217627) Synthesis

The traditional synthesis of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate involves the reaction of 2-(2-ethoxyphenoxy)ethanol (B1339132) with methanesulfonyl chloride, often in the presence of a base like pyridine (B92270). chemicalbook.com While effective, this method presents opportunities for alignment with the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances. dcatvci.org

Future research is anticipated to focus on several key areas of innovation. One major thrust is the replacement of conventional solvents and bases with more environmentally benign alternatives. Methanesulfonic acid (MSA) itself is considered a "green acid" due to its biodegradability and low toxicity compared to other mineral acids. orientjchem.orgrsc.org This suggests a move towards synthesis strategies that leverage greener reagents. Innovations could include the use of ionic liquids or deep eutectic solvents, which can offer low toxicity, recyclability, and unique reactivity profiles. researchgate.net

Another avenue involves alternative mesylating agents. Using methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride could be advantageous as it avoids the formation of corrosive hydrochloride byproducts. commonorganicchemistry.com Furthermore, the development of catalytic methods for mesylation, which would reduce the need for stoichiometric amounts of activating agents and bases, represents a significant goal. The table below outlines a comparison between the traditional method and potential green alternatives.

FeatureTraditional SynthesisPotential Green Chemistry Approach
Solvent Pyridine, Dichloromethane (B109758)Water, Ionic Liquids, Deep Eutectic Solvents researchgate.net
Base Pyridine (acts as solvent and base) chemicalbook.comRecyclable amine bases, solid-supported bases
Mesylating Agent Methanesulfonyl Chloride chemicalbook.comMethanesulfonic Anhydride commonorganicchemistry.com
Catalysis Stoichiometric basePotential development of organocatalysts or metal catalysts
Waste Profile Pyridinium hydrochloride, chlorinated solvent wasteBiodegradable byproducts, recyclable solvents

By adopting these innovations, the synthesis of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate can be made more sustainable, reducing its environmental footprint and aligning with modern standards for chemical manufacturing. dcatvci.org

Potential for Catalytic Transformations Involving 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate

The methanesulfonate ("mesylate") group in 2-(2-Ethoxyphenoxy)ethyl methanesulfonate is an excellent leaving group, a property that makes it highly valuable in nucleophilic substitution and elimination reactions. chemistrysteps.commasterorganicchemistry.com While traditionally used in stoichiometric reactions, emerging research perspectives are focused on harnessing this reactivity in novel catalytic cycles.

The potential for using this compound as a substrate in transition-metal-catalyzed cross-coupling reactions is a particularly promising area. The mesylate group can function as a leaving group in a manner analogous to halides or triflates, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This opens up the possibility of using catalysts, such as those based on palladium, nickel, or copper, to couple the 2-(2-ethoxyphenoxy)ethyl moiety with a wide range of partners.

Potential catalytic transformations could include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form new C-C bonds.

Heck-Mizoroki Reaction: Coupling with alkenes.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

The use of mesylates in such reactions is advantageous as they are derived from readily available alcohols and avoid the often harsher conditions required for converting alcohols to halides. masterorganicchemistry.com The table below details some of the prospective catalytic applications.

Reaction TypeCatalyst System (Example)Bond FormedPotential Product Class
Suzuki-Miyaura CouplingPd(OAc)₂ / SPhosC-CBiaryl or alkyl-aryl ethers
Buchwald-Hartwig AminationPd₂(dba)₃ / XantphosC-NTertiary amines
Sonogashira CouplingPdCl₂(PPh₃)₂ / CuIC-C (sp)Alkynylated ethers
EtherificationCuI / PhenanthrolineC-ODi-aryl or alkyl-aryl ethers

Successful development of these catalytic methods would dramatically expand the synthetic utility of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate, transforming it from a simple intermediate into a versatile building block for complex molecular architectures.

Integration of 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate into Automated Synthesis Platforms

The synthesis of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate from its precursor alcohol is a straightforward conversion that is highly amenable to modern automation and flow chemistry techniques. chemicalbook.comnih.gov Integrating its synthesis into automated platforms offers significant advantages in terms of efficiency, reproducibility, and on-demand production, which is particularly relevant for the generation of compound libraries for drug discovery or materials science. synthiaonline.comchemrxiv.org

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This is especially beneficial for mesylation reactions, which can be exothermic. A flow setup allows for superior heat management, improving the safety and selectivity of the process. nih.gov

An automated synthesis platform for this compound would typically involve the following stages:

Reagent Delivery: Automated pumps deliver precise volumes of 2-(2-ethoxyphenoxy)ethanol, a mesylating agent (like methanesulfonyl chloride), and a base into a mixing junction.

Reaction: The mixture flows through a heated or cooled reactor coil for a defined residence time to ensure complete conversion.

In-line Quenching/Workup: The reaction stream is mixed with a quenching agent, followed by potential liquid-liquid extraction using a membrane separator.

Purification: The crude product stream can be directed to an automated purification system, such as online HPLC or a catch-and-release solid-phase scavenger.

This approach not only accelerates the synthesis but also enables rapid iteration and the creation of derivatives by simply varying the starting alcohol fed into the system. chemrxiv.org Such platforms have been successfully developed for synthesizing various small molecules, including complex radiopharmaceuticals. nih.govnih.govresearchgate.net

ParameterBatch SynthesisAutomated Flow Synthesis
Process Control Manual control of temperature and addition ratesPrecise, automated control of all parameters
Scalability Requires larger vessels for scale-upAchieved by running the system for longer times ("numbering up")
Safety Potential for thermal runaway in large batchesExcellent heat transfer, small reaction volumes enhance safety nih.gov
Throughput Sequential, one-at-a-time synthesisCapable of rapid sequential or parallel synthesis for library generation
Integration Difficult to integrate into multi-step sequencesEasily integrated with subsequent reaction and purification modules synthiaonline.com

The integration of this compound's synthesis into automated platforms represents a forward-looking approach to chemical manufacturing, enabling faster discovery cycles and more efficient production.

Exploration of Novel Applications in Materials Science or Chemical Biology Beyond Pharmaceutical Intermediacy

While its role as a pharmaceutical intermediate is well-established, the chemical structure of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate suggests significant untapped potential in other scientific domains, particularly materials science and chemical biology.

In Materials Science, the compound could serve as a versatile building block or modifying agent for polymers. The ethoxyphenoxy group can impart desirable properties such as flexibility, hydrophobicity, and thermal stability. The reactive methanesulfonate handle could be used in several ways:

Functional Monomer: The mesylate could be displaced by a nucleophilic group from another monomer during a polycondensation reaction.

Reactive Polymer Precursor: It could be incorporated into a polymer backbone or as a side chain, with the mesylate group available for post-polymerization modification. This would allow for the covalent attachment of dyes, cross-linkers, or other functional moieties.

Surface Modifier: The compound could be used to functionalize surfaces (e.g., silica, metal oxides) by reacting the mesylate with surface hydroxyl groups, thereby altering the surface properties for applications in chromatography or biocompatible coatings.

In Chemical Biology, the compound's identity as an alkylating agent opens up intriguing possibilities. Ethyl methanesulfonate (EMS) is a well-known and widely used mutagen in genetic research because its ethyl group alkylates guanine (B1146940) in DNA. wikipedia.orgyoutube.com By analogy, 2-(2-Ethoxyphenoxy)ethyl methanesulfonate could be explored as a more complex and potentially targeted alkylating agent.

The 2-(2-ethoxyphenoxy)ethyl group is significantly larger and has different physicochemical properties than the simple ethyl group of EMS. This moiety could act as a recognition element, directing the alkylating action of the molecule toward specific microenvironments within a cell, such as lipid membranes or protein hydrophobic pockets. This could lead to its development as:

A Chemical Probe: To identify and label proteins or other biomolecules in a targeted manner for proteomics research.

A Tool for Mutagenesis Studies: To induce mutations with a different spectrum or specificity compared to simpler alkylating agents like EMS. frontiersin.org

DomainPotential RoleEnabling FeatureHypothetical Application
Materials Science Reactive MonomerReactive mesylate group for polymerizationSynthesis of novel polyethers with tailored properties
Materials Science Surface ModifierAbility to covalently bond to surfacesCreating functionalized surfaces for selective adsorption
Chemical Biology Targeted Alkylating AgentEthoxyphenoxy group for specific interactionsProbing active sites of enzymes or protein-protein interfaces
Chemical Biology Complex MutagenDifferent steric/electronic profile vs. EMS wikipedia.orgInvestigating structure-function relationships in DNA repair

Exploring these novel applications would require a shift in perspective, viewing 2-(2-Ethoxyphenoxy)ethyl methanesulfonate not just as a stepping stone to a final product, but as a functional molecule in its own right.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-Ethoxyphenoxy)ethyl methanesulfonate, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves esterification of 2-(2-ethoxyphenoxy)ethanol with methanesulfonyl chloride under controlled conditions. Catalysts like sulfuric acid or p-toluenesulfonic acid enhance reaction rates, while purification steps (e.g., distillation, recrystallization) ensure high purity . Key factors affecting yield include:

  • Temperature : Optimal range of 40–60°C to prevent decomposition.
  • Molar Ratios : Stoichiometric excess of methanesulfonyl chloride (1.2:1) improves conversion.
  • Solvent Choice : Anhydrous dichloromethane or tetrahydrofuran minimizes side reactions.
    A factorial design approach can systematically test these variables .

Q. How should researchers characterize the purity and structural integrity of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate following synthesis?

  • Methodological Answer : Use a combination of:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>97% by GC) .
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR to confirm ester linkages and ethoxy-phenoxy substitution patterns.
  • FT-IR : Peaks at 1170–1190 cm1^{-1} (S=O stretching) and 1240–1270 cm1^{-1} (C-O-C ether) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (154.18 g/mol) .

Q. What stability considerations are critical for long-term storage of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate in research settings?

  • Methodological Answer :

  • Storage Conditions : Keep in amber glass vials under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis or oxidative degradation .
  • Monitoring : Regular HPLC analysis to detect degradation products (e.g., methanesulfonic acid or 2-(2-ethoxyphenoxy)ethanol).
  • Container Material : Avoid plasticizers; use PTFE-lined caps to minimize leaching .

Advanced Research Questions

Q. What computational modeling approaches can predict the reactivity of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate in novel reaction systems?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to map reaction pathways and transition states (e.g., using Gaussian or ORCA software) .
  • Reaction Network Analysis : Tools like ICReDD integrate computational predictions with experimental data to identify optimal reaction conditions .
  • Solvent Effects : COSMO-RS simulations predict solvation energies and solvent compatibility .

Q. How can researchers resolve contradictory data regarding the reaction kinetics of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate in different solvent systems?

  • Methodological Answer :

  • Controlled Variable Testing : Isolate variables (e.g., polarity, proticity) using solvents like DMSO (polar aprotic) vs. ethanol (polar protic).
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure rate constants (kobsk_{\text{obs}}) under varying conditions .
  • Data Reconciliation : Apply chemometric tools (e.g., PCA or PLS regression) to identify outliers and systematic errors .

Q. What advanced reactor designs improve the scalability of 2-(2-Ethoxyphenoxy)ethyl methanesulfonate synthesis while maintaining reaction efficiency?

  • Methodological Answer :

  • Microreactors : Enhance heat/mass transfer for exothermic esterification reactions (residence time <10 min) .
  • Flow Chemistry : Continuous flow systems with immobilized catalysts reduce purification steps and improve yield (>90%) .
  • Scale-Up Protocols : Use dimensionless scaling parameters (e.g., Reynolds number) to maintain hydrodynamic similarity between lab and pilot scales .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.